REACTION_CXSMILES
|
[C:1]([C:4]1[CH:8]=[C:7]([Cl:9])[S:6][C:5]=1[S:10]([NH2:13])(=[O:12])=[O:11])(=[O:3])[CH3:2].C(OCC)(=O)C.C1C=C[NH+]=CC=1.[Br:26][Br-]Br.S(=O)(=O)(O)O>O>[Br:26][CH2:2][C:1]([C:4]1[CH:8]=[C:7]([Cl:9])[S:6][C:5]=1[S:10]([NH2:13])(=[O:11])=[O:12])=[O:3] |f:2.3|
|
Name
|
50-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.087 kg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C(SC(=C1)Cl)S(=O)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
pyridinium bromide perbromide
|
Quantity
|
1.305 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
544 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
1 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise to 5° C
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 5 minutes before the phases
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
were split
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated aqueous sodium chloride until the pH of the wash
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate (1 kg)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
stripped of solvent by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with methylene chloride (2L)
|
Type
|
TEMPERATURE
|
Details
|
chilled for 15 minutes before the solid
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold methylene chloride (2L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in air at ambient temperature to a constant weight of 1.041 kilograms (72%) of 4
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
BrCC(=O)C1=C(SC(=C1)Cl)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |